molecular formula C9H9N3O2 B13812060 N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide

Cat. No.: B13812060
M. Wt: 191.19 g/mol
InChI Key: WPGCAIJGCQBNJE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide typically involves the condensation of o-phenylenediamine with glyoxylic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring, followed by the addition of a hydroxyacetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or N-halosuccinimides (NCS, NBS).

Major Products:

    Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Additionally, the hydroxyacetamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide can be compared with other benzimidazole derivatives, such as:

    N-(1H-benzimidazol-2-yl)-acetamide: Lacks the hydroxy group, which may affect its solubility and reactivity.

    N-(1H-benzimidazol-2-yl)-2-methoxyacetamide: Contains a methoxy group instead of a hydroxy group, which may alter its chemical properties and biological activity.

    N-(1H-benzimidazol-2-yl)-2-chloroacetamide: Contains a chloro group, which may enhance its reactivity towards nucleophiles.

The uniqueness of this compound lies in its hydroxyacetamide group, which provides additional sites for hydrogen bonding and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide

InChI

InChI=1S/C9H9N3O2/c13-5-8(14)12-9-10-6-3-1-2-4-7(6)11-9/h1-4,13H,5H2,(H2,10,11,12,14)

InChI Key

WPGCAIJGCQBNJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CO

Origin of Product

United States

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